Thiofentanil

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiofentanil is discontinued (DEA controlled substance). This compound is a synthetic analgesic with pharmacological effects similar to etorphine hydrochloride.

科学研究应用

Thiofentanil is a synthetic opioid analgesic with a potency much greater than morphine and fentanyl . While research regarding its applications is limited, available data suggest its potential use as an analgesic.

Analgesic Potency and Effects

- This compound's analgesic potency is approximately 3,260 times that of morphine and 22 times that of fentanyl in mice .

- In animal studies, this compound has shown pharmacological effects similar to etorphine hydrochloride (M99) .

- This compound also has an immobilization effect that is 2 to 3 times that of M99 .

Dependence Potential

- Animal studies suggest that this compound has a weaker physical dependence liability than morphine .

- In rats, physical dependence was not observed with intravenous injections of one dose per hour over 72 hours, nor in monkeys with 20 weeks of drug medication .

Synthesis of Thiofentanyl Analogs

- Thiofentanyl analogs can be synthesized using a similar method as fentanyl, showing high yields using a three-step synthetic strategy .

- Optimal conditions for synthesizing fentanyl can be directly translated to the syntheses of thiofentanyl analogs because they share a common synthetic pathway .

Table: Comparison of Analgesic Potency

| Drug | Analgesic Potency (Compared to Morphine) |

|---|---|

| Morphine | 1 |

| Fentanyl | 148 |

| This compound | 3,260 |

Note: Potency is relative to morphine, as determined in mice using the hot plate method .

常见问题

Basic Research Questions

Q. What are the pharmacological properties of Thiofentanil that make it suitable for immobilizing large animals in veterinary medicine?

this compound, a synthetic opioid analog, exhibits ultra-high potency and rapid onset due to its strong μ-opioid receptor affinity. Its short duration of action and reversible effects (via antagonists like diprenorphine) make it ideal for immobilizing large animals, minimizing prolonged sedation risks. Veterinary applications prioritize its safety profile in species-specific metabolic pathways, though cross-species variability necessitates tailored dosing . Methodological Insight : Pharmacodynamic studies should employ receptor-binding assays (e.g., radioligand displacement) and in vivo efficacy trials comparing sedation depth and recovery times across species. Analytical techniques like LC-MS/MS can quantify plasma concentrations to correlate pharmacokinetics with observed effects .

Q. What analytical methods are recommended for characterizing this compound in pharmacokinetic studies?

High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are gold standards for detecting this compound and its metabolites in biological matrices. Method validation should follow FDA/ICH guidelines, including specificity, sensitivity (LOQ < 0.1 ng/mL), and matrix effect assessments. Cross-reactivity studies are critical due to structural similarities with other fentanyl analogs . Methodological Insight : For tissue distribution studies, use isotopic labeling (e.g., deuterated this compound) to track metabolic pathways. Data should report mean ± SD with ≤3 significant figures, justified by instrument precision .

Advanced Research Questions

Q. How can researchers design controlled studies to evaluate the comparative efficacy of this compound versus other opioids in animal sedation?

Experimental Design :

- Randomized, blinded crossover trials comparing this compound with carfentanil or etorphine in species-matched cohorts.

- Primary endpoints: Time to immobilization, recovery duration, and adverse event rates (e.g., respiratory depression).

- Statistical Power : Pre-trial power analysis (α=0.05, β=0.2) to determine sample size. Use mixed-effects models to account for intersubject variability .

Challenges : Species-specific opioid receptor polymorphisms may confound results. Mitigate via genotyping subsets or using homogeneous populations .

Q. What strategies resolve contradictions in existing data on this compound’s metabolic pathways across species?

Contradiction Analysis :

- Systematic Review : Aggregate existing data using PRISMA guidelines, categorizing studies by species, dose, and metabolic endpoints. Tools like RevMan (Cochrane) can meta-analyze heterogeneity .

- In Silico Modeling : Predict species-specific CYP450 metabolism using tools like Schrödinger’s ADMET Predictor. Validate with in vitro hepatocyte assays .

Case Example : Discrepancies in ruminant vs. primate clearance rates may stem from CYP3A4/5 expression differences. Confirm via Western blot or RNA-seq of hepatic tissues .

Q. How can researchers optimize literature searches for this compound-related studies while minimizing bias?

Search Strategy :

- Databases : Prioritize PubMed, Embase, and Web of Science for precision. Avoid Google Scholar due to irreproducible rankings .

- Boolean Terms : (this compound OR Acuphase) AND (pharmacokinetics OR immobilization) NOT (forensic OR illicit).

- Grey Literature : Include veterinary conference proceedings and regulatory reports (e.g., EMA) for unpublished data .

Documentation : Use Zotero or EndNote to track search dates, filters, and excluded studies for transparency .

Q. Methodological & Reporting Standards

Q. How should researchers report statistical data on this compound’s safety margins to meet rigorous academic standards?

- Safety Margins : Calculate as LD50/ED50 ratios from dose-response curves. Report 95% confidence intervals and p-values for interspecies comparisons.

- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, detailing anesthesia protocols and euthanasia methods .

- Data Sharing : Deposit raw datasets in repositories like Figshare with DOI links, ensuring reproducibility .

Q. What ethical considerations apply when designing questionnaires for studies on this compound use in veterinary fieldwork?

- Informed Consent : For human participants (e.g., veterinarians), include risks/benefits in participant information sheets. Use anonymized IDs to protect privacy .

- Questionnaire Design : Pilot-test with ≤15 questions (mix of Likert scales and open-ended) to avoid leading phrasing. Example: “Rate the practicality of this compound reversal protocols in field conditions (1–5).” .

Q. Tables for Comparative Analysis

| Opioid | Potency (vs. Morphine) | Half-Life (min) | Veterinary Use Case |

|---|---|---|---|

| This compound | 10,000x | 15–30 | Large animal immobilization |

| Carfentanil | 15,000x | 120–180 | Wildlife sedation |

| Etorphine | 1,000–3,000x | 20–40 | Elephant/rhinoceros capture |

| Data synthesized from pharmacokinetic studies and veterinary guidelines . |

属性

CAS 编号 |

60771-38-2 |

|---|---|

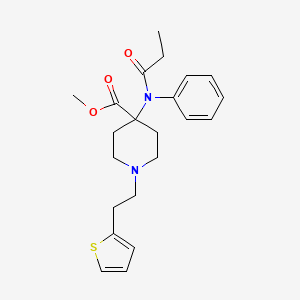

分子式 |

C22H28N2O3S |

分子量 |

400.5 g/mol |

IUPAC 名称 |

methyl 4-(N-propanoylanilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C22H28N2O3S/c1-3-20(25)24(18-8-5-4-6-9-18)22(21(26)27-2)12-15-23(16-13-22)14-11-19-10-7-17-28-19/h4-10,17H,3,11-16H2,1-2H3 |

InChI 键 |

JBZRLYJWUZOCQL-UHFFFAOYSA-N |

SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |

规范 SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |

外观 |

Solid powder |

Key on ui other cas no. |

60771-38-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Thiofentanil; R 31826; R-31826; R31826; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。